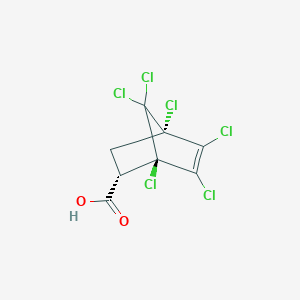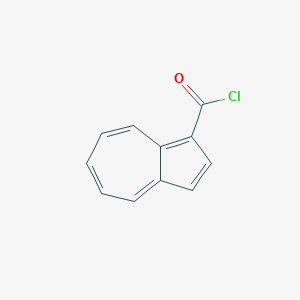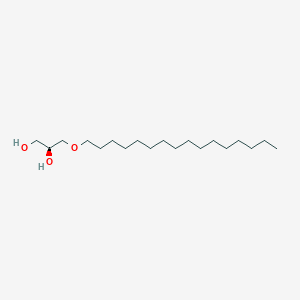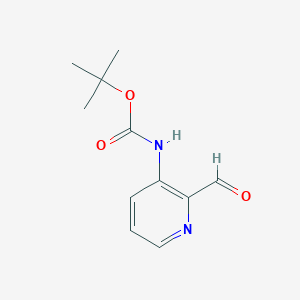
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid, also known as Endrin, is a highly toxic pesticide that was widely used in the United States from the 1950s until it was banned in 1984. This compound is classified as a persistent organic pollutant (POP) and is known to have harmful effects on both human health and the environment. In
Scientific Research Applications
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has been extensively studied for its toxicological effects on both humans and animals. It has been shown to have harmful effects on the nervous system, liver, and kidneys. 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has also been found to be a carcinogen and mutagen in animal studies.
Mechanism Of Action
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid acts as a neurotoxin by binding to the GABA-A receptor in the central nervous system, leading to the inhibition of neurotransmitter release. This results in seizures, convulsions, and ultimately, death.
Biochemical And Physiological Effects
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects on both humans and animals. It has been found to cause liver damage, kidney damage, and neurological damage. 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid has also been linked to cancer and reproductive problems.
Advantages And Limitations For Lab Experiments
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is a highly toxic compound that requires careful handling and disposal. It is commonly used in laboratory experiments to study its toxicological effects on various organisms. However, due to its harmful nature, the use of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid in laboratory experiments is limited.
Future Directions
There are several future directions for the study of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid. One area of research is the development of safer and more effective pesticides to replace 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid. Another area of research is the development of treatments for 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid poisoning in humans and animals. Additionally, further studies are needed to fully understand the long-term effects of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid exposure on human health and the environment.
Conclusion:
In conclusion, 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is a highly toxic pesticide that has been banned in the United States due to its harmful effects on human health and the environment. Although its use has been discontinued, 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid remains a significant environmental pollutant that requires further study. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid, we can work towards developing safer and more effective pesticides and treatments for 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid poisoning.
Synthesis Methods
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is synthesized by the reaction of hexachlorocyclopentadiene with acrolein in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid. The synthesis of 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid is a complex process that requires careful handling due to its highly toxic nature.
properties
CAS RN |
115565-70-3 |
|---|---|
Product Name |
1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid |
Molecular Formula |
C8H4Cl6O2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
(1R,2S,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H4Cl6O2/c9-3-4(10)7(12)2(5(15)16)1-6(3,11)8(7,13)14/h2H,1H2,(H,15,16)/t2-,6-,7+/m0/s1 |
InChI Key |
UZNJCXPVWJLOQY-CFHWFIACSA-N |
Isomeric SMILES |
C1[C@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
synonyms |
1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2-carboxylic acid HBHECA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)







![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)

